REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH2:12][OH:13].[F:14][C:15]1[C:20]([CH:21]([CH3:23])[CH3:22])=[CH:19][C:18](B(O)O)=[C:17]([O:27][CH3:28])[CH:16]=1.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O>C1C=CC=CC=1.CCO.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:14][C:15]1[C:20]([CH:21]([CH3:23])[CH3:22])=[CH:19][C:18]([C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=2[CH2:12][OH:13])=[C:17]([O:27][CH3:28])[CH:16]=1 |f:2.3.4,6.7.8,^1:54,56,75,94|
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Name
|
|
Quantity
|
3.09 g
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Type
|
reactant
|
Smiles
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IC1=C(C=C(C=C1)C(F)(F)F)CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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IC1=C(C=C(C=C1)C(F)(F)F)CO
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Name
|
|
Quantity
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4.34 g
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Type
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reactant
|
Smiles
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FC1=CC(=C(C=C1C(C)C)B(O)O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(C=C1C(C)C)B(O)O)OC
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Name
|
|
Quantity
|
9.11 g
|
Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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benzene EtOH H2O
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Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1.CCO.O
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Name
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Quantity
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1.42 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
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hexanes
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 h under N2
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Duration
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24 h
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Type
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CUSTOM
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Details
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the aqueous phase was separated
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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to give the crude product
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Type
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CUSTOM
|
Details
|
This was purified by flash chromatography on silica gel (65×200 mm, 0-20% EtOAc in hexanes gradient)
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Type
|
CUSTOM
|
Details
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to afford 4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methanol
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1C(C)C)C1=C(C=C(C=C1)C(F)(F)F)CO)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |